molecular formula C13H18N4 B15256689 2-Ethyl-3-piperidin-4-YL-3H-imidazo[4,5-B]pyridine

2-Ethyl-3-piperidin-4-YL-3H-imidazo[4,5-B]pyridine

Cat. No.: B15256689
M. Wt: 230.31 g/mol
InChI Key: NCLIMQIZMOOUAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-3-piperidin-4-YL-3H-imidazo[4,5-B]pyridine is a heterocyclic compound that features an imidazo[4,5-B]pyridine core with a piperidine ring and an ethyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3-piperidin-4-YL-3H-imidazo[4,5-B]pyridine typically involves the construction of the imidazo[4,5-B]pyridine core followed by the introduction of the piperidine and ethyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminopyridine with an aldehyde or ketone can form the imidazo[4,5-B]pyridine ring system. Subsequent functionalization steps introduce the piperidine and ethyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent reaction control to maintain consistent product quality. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are critical in the industrial setting.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-piperidin-4-YL-3H-imidazo[4,5-B]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazo[4,5-B]pyridine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Ethyl-3-piperidin-4-YL-3H-imidazo[4,5-B]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated as a potential therapeutic agent due to its ability to modulate biological pathways.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethyl-3-piperidin-4-YL-3H-imidazo[4,5-B]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine: Another imidazo[4,5-b]pyridine derivative with different substituents.

    2-Phenyl-3H-imidazo[4,5-b]pyridine: Features a phenyl group instead of a piperidine ring.

    1-(1H-imidazole-1-carbonyl)piperidin-4-yl-1H-imidazo[4,5-b]pyridin-2-one: Contains an imidazole and carbonyl group.

Uniqueness

2-Ethyl-3-piperidin-4-YL-3H-imidazo[4,5-B]pyridine is unique due to its specific combination of functional groups, which can confer distinct biological activities and chemical reactivity. This makes it a valuable scaffold for drug development and other applications.

Properties

Molecular Formula

C13H18N4

Molecular Weight

230.31 g/mol

IUPAC Name

2-ethyl-3-piperidin-4-ylimidazo[4,5-b]pyridine

InChI

InChI=1S/C13H18N4/c1-2-12-16-11-4-3-7-15-13(11)17(12)10-5-8-14-9-6-10/h3-4,7,10,14H,2,5-6,8-9H2,1H3

InChI Key

NCLIMQIZMOOUAU-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(N1C3CCNCC3)N=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.